
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside (PSAT) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PSAT is a carbohydrate derivative that has been synthesized and studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Selenium's Role in Biological Systems
Selenium is an essential trace element known for its antioxidant properties and is critical for the proper functioning of various selenoproteins in the human body. These proteins play vital roles in antioxidant defense mechanisms, thyroid hormone metabolism, and immune function. The biological functions of selenium are mediated through its incorporation into selenoproteins, which carry out diverse activities ranging from antioxidant protection to the modulation of inflammatory responses (Berry, Hoffmann, 2008).
Selenium in Cancer Research
Research has highlighted the potential of selenium and selenium-containing compounds in cancer prevention and therapy. Specific organoselenium compounds have been studied for their ability to mimic the activities of selenoproteins, such as glutathione peroxidase, and their roles as antioxidant and therapeutic agents. These compounds, including ebselen and selenocyanates, have shown promise in various studies for their antioxidant, anti-inflammatory, and anticancer properties (Barbosa et al., 2017).
Selenium and Immune Function
Selenium's influence on immune responses is complex, with studies suggesting that it can enhance immunity in certain contexts, such as aging or protection against specific pathogens. However, its effects on other types of immune responses, like antiparasitic reactions or allergic asthma, indicate that increased selenium intake may not always be beneficial. This underscores the importance of understanding the nuanced roles of selenium in immune system modulation (Hoffmann, Berry, 2008).
Selenium in Metabolic Disorders
Selenium supplementation has been explored for its role in managing chronic metabolic disorders, including hyperlipidemia, hyperglycemia, and hyperphenylalaninemia. The antioxidant properties of selenium contribute to its potential benefits in dietary management and the treatment of these conditions, highlighting the importance of selenium in maintaining metabolic health (Wang et al., 2017).
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-phenylselanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O7Se/c1-10(22)25-9-14-16(26-11(2)23)17(27-12(3)24)15(20-21-19)18(28-14)29-13-7-5-4-6-8-13/h4-8,14-18H,9H2,1-3H3/t14-,15-,16+,17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFHHKWJGMICKN-UYTYNIKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O7Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-|A-D-galactopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

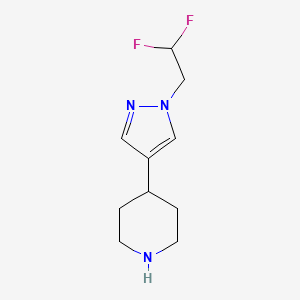
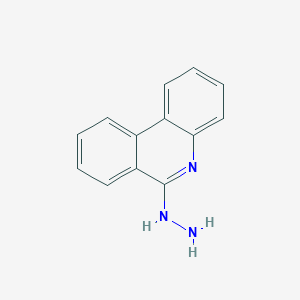
![(R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B6591640.png)
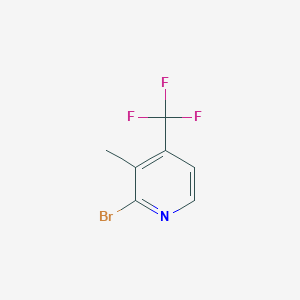
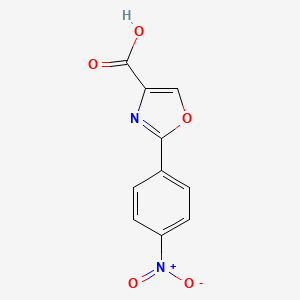
![4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B6591666.png)



![4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B6591699.png)
![Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B6591700.png)

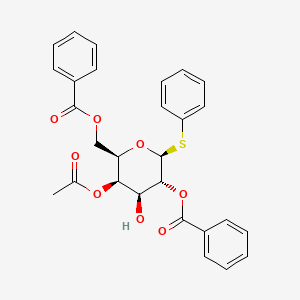
![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)